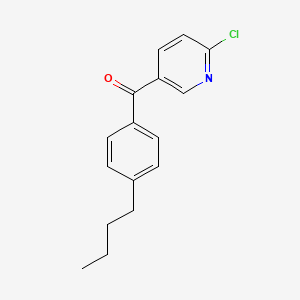

5-(4-Butylbenzoyl)-2-chloropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-butylphenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-2-3-4-12-5-7-13(8-6-12)16(19)14-9-10-15(17)18-11-14/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETFNRUZCKDQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 5 4 Butylbenzoyl 2 Chloropyridine

Retrosynthetic Analysis of 5-(4-Butylbenzoyl)-2-chloropyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies Targeting Carbon-Carbon Bond Formation

The most logical retrosynthetic disconnection in this compound is the carbon-carbon bond between the pyridine (B92270) ring and the carbonyl group. This bond is a prime target as its formation often relies on well-established and versatile reactions. illinois.eduorganic-chemistry.orgdntb.gov.ua This disconnection leads to two key synthons: a 2-chloropyridine-5-yl anion or its synthetic equivalent and a 4-butylbenzoyl cation equivalent.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic step simplifies the complex target molecule into two more readily accessible precursor fragments.

This strategy points towards a Friedel-Crafts acylation or a related cross-coupling reaction as a potential forward synthetic step. nih.govmasterorganicchemistry.comchemrevise.org The formation of carbon-carbon bonds is a fundamental aspect of organic synthesis, and numerous methods have been developed for this purpose. illinois.eduorganic-chemistry.orgdntb.gov.ua

Considerations for Introduction of Chlorine and Butylbenzoyl Moieties

The introduction of the chlorine atom at the 2-position of the pyridine ring is a critical consideration. Direct chlorination of pyridine can lead to a mixture of products, including the desired 2-chloro isomer and 2,6-dichloropyridine. wikipedia.org Therefore, a more selective method is often preferred. One common strategy is the chlorination of a precursor like 2-hydroxypyridine (B17775) using reagents such as phosphoryl chloride. wikipedia.orgchempanda.com The timing of this chlorination step relative to the introduction of the butylbenzoyl group is a key strategic decision.

The butylbenzoyl moiety can be introduced as a single unit, typically via a 4-butylbenzoyl halide or a related activated species. The synthesis of this precursor is generally straightforward, starting from butylbenzene (B1677000) or 4-butylbenzoic acid.

Precursor Synthesis and Derivatization Pathways for this compound

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors.

Synthesis of Key Pyridine Scaffolds

From 2-Hydroxypyridines: A widely used method involves the chlorination of 2-hydroxypyridines. For instance, 2-hydroxy-5-methylpyridine (B17766) can be converted to 2-chloro-5-methylpyridine (B98176) using phosphorus oxychloride and phosphorus pentachloride. google.com This approach offers good yields and regioselectivity.

From 2-Aminopyridines: 2-Aminopyridine (B139424) can be converted to 2-chloro-5-iodopyridine (B1352245) in a two-step process, which can then be used in subsequent coupling reactions. tandfonline.com

From Pyridine-N-oxides: Pyridine-N-oxides can be readily converted to 2-chloropyridines in high yields. wikipedia.orgchempanda.com

Direct Chlorination: While less selective, direct chlorination of pyridine or substituted pyridines in the gas phase can be controlled to favor the formation of 2-chloropyridine (B119429) derivatives. google.com For example, the chlorination of 3-cyanopyridine (B1664610) can yield 2-chloro-5-cyanopyridine. google.com

From 2-Alkoxy-5-alkoxymethyl-pyridines: These compounds can be reacted with a chlorinating agent to produce 2-chloro-5-chloromethyl-pyridine. google.com

The table below summarizes some common methods for synthesizing 2-chloropyridine scaffolds.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Hydroxypyridine | POCl₃ | 2-Chloropyridine | wikipedia.orgchempanda.com |

| Pyridine | Cl₂ | 2-Chloropyridine & 2,6-Dichloropyridine | wikipedia.org |

| 2-Hydroxy-5-methylpyridine | POCl₃, PCl₅ | 2-Chloro-5-methylpyridine | google.com |

| 3-Cyanopyridine | Cl₂ (gas phase) | 2-Chloro-5-cyanopyridine | google.com |

| 2-Alkoxy-5-alkoxymethyl-pyridine | Chlorinating Agent | 2-Chloro-5-chloromethyl-pyridine | google.com |

Preparation of Butylbenzoyl Precursors

The 4-butylbenzoyl group is typically introduced using an activated form, most commonly 4-butylbenzoyl chloride. This acyl chloride can be synthesized from 4-butylbenzoic acid by reaction with thionyl chloride or oxalyl chloride. chemicalbook.com Alternatively, it can be prepared from butylbenzene through a Friedel-Crafts acylation reaction with phosgene (B1210022) or a phosgene equivalent, although this method is less common due to the hazards associated with phosgene. 4-tert-Butylbenzoyl chloride is another related precursor that can be used in the synthesis of similar structures. chemicalbook.comacs.org

The properties of 4-butylbenzoyl chloride are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃ClO | sigmaaldrich.comnih.gov |

| Molecular Weight | 196.67 g/mol | sigmaaldrich.comscbt.com |

| Boiling Point | 155-156 °C / 22 mmHg | sigmaaldrich.com |

| Density | 1.051 g/mL at 25 °C | sigmaaldrich.com |

Forward Synthetic Approaches to this compound

With the necessary precursors in hand, the final assembly of this compound can be achieved through several forward synthetic approaches.

A primary method for the formation of the key C-C bond is the Friedel-Crafts acylation . nih.govmasterorganicchemistry.comlibretexts.org In this approach, a suitable 2-chloropyridine derivative is reacted with 4-butylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govchemrevise.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of 4-butylbenzoyl chloride with the Lewis acid, attacks the electron-rich pyridine ring. The regioselectivity of this reaction is directed by the substituents on the pyridine ring.

An alternative strategy involves a cross-coupling reaction . This could involve the reaction of a 2-chloro-5-lithiopyridine or a 2-chloro-5-pyridyl Grignard reagent with 4-butylbenzoyl chloride. Conversely, a 5-bromo- or 5-iodo-2-chloropyridine could undergo a metal-catalyzed cross-coupling reaction with a 4-butylphenyl organometallic reagent, followed by oxidation of the resulting benzylic carbon.

The choice of synthetic route will depend on factors such as the availability of starting materials, the desired yield, and the ease of purification.

Friedel-Crafts Acylation Strategies for Benzoyl Introduction

The introduction of the benzoyl group onto the pyridine ring is a critical step in the synthesis of this compound. Friedel-Crafts acylation is a classic and widely employed method for this transformation. This reaction typically involves the reaction of an acylating agent, such as a benzoyl chloride or anhydride, with the aromatic ring in the presence of a Lewis acid catalyst.

In the context of synthesizing pyridine derivatives, the electron-deficient nature of the pyridine ring presents a challenge for traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation. youtube.com The reaction often requires harsh conditions and can lead to a mixture of products. youtube.com To overcome these limitations, strategies may involve the use of more reactive pyridine derivatives, such as pyridine-N-oxides, or the use of highly active catalysts. nih.gov

Recent advancements have explored more sustainable and efficient Friedel-Crafts acylation methods. For instance, organocatalytic approaches using supramolecular capsules have been shown to promote the benzoylation of pyrrole (B145914) derivatives, a related class of heterocycles. nih.gov These methods leverage confinement effects and hydrogen bonding to activate the acylating agent, offering a metal-free alternative. nih.gov While not directly reported for this compound, these innovative strategies could potentially be adapted for its synthesis.

A plausible synthetic route could involve the Friedel-Crafts acylation of a pre-functionalized pyridine, such as 2-chloropyridine, with 4-butylbenzoyl chloride. The choice of Lewis acid catalyst and reaction conditions would be crucial to control regioselectivity and maximize the yield of the desired 5-substituted product.

Table 1: Key Considerations for Friedel-Crafts Acylation

| Parameter | Considerations |

| Pyridine Substrate | Reactivity can be enhanced by using pyridine-N-oxides or other activated derivatives. |

| Acylating Agent | 4-Butylbenzoyl chloride is the logical choice for introducing the 4-butylbenzoyl group. |

| Catalyst | Strong Lewis acids like aluminum chloride (AlCl₃) are traditional choices, but newer, greener catalysts are being explored. |

| Solvent | Anhydrous, non-polar solvents are typically used to prevent catalyst deactivation. |

| Temperature | Reaction temperature needs to be carefully controlled to manage reactivity and prevent side reactions. |

Cross-Coupling Reactions for Pyridine Functionalization

Cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyridines. thieme-connect.de These reactions, often catalyzed by transition metals like palladium or nickel, allow for the formation of carbon-carbon bonds with high precision and functional group tolerance. orgsyn.org

In the synthesis of this compound, a cross-coupling strategy could be employed to introduce the 4-butylbenzoyl moiety. One possible approach is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide. orgsyn.org For example, a 2-chloro-5-halopyridine could be coupled with a (4-butylbenzoyl)zinc reagent. The Negishi reaction is known for its high functional group tolerance, which would be advantageous in this context. orgsyn.org

Another relevant cross-coupling method is the Suzuki coupling, which utilizes organoboron reagents. orgsyn.org However, the preparation of stable 2-pyridylboron precursors can be challenging. orgsyn.org Stille coupling, using organotin reagents, is also a possibility, though concerns about the toxicity of tin compounds exist. orgsyn.org

The choice of catalyst, ligand, and reaction conditions is critical for the success of any cross-coupling reaction. The regioselectivity of the coupling is also a key consideration, particularly when working with di-substituted pyridines. orgsyn.org

Table 2: Comparison of Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Organometallic Reagent | Advantages | Disadvantages |

| Negishi Coupling | Organozinc | High functional group tolerance, good reactivity. | Sensitivity of organozinc reagents to air and moisture. |

| Suzuki Coupling | Organoboron | Stability of organoboron reagents, mild reaction conditions. | Difficulty in preparing stable 2-pyridylboron precursors. orgsyn.org |

| Stille Coupling | Organotin | Good functional group tolerance. | Toxicity of tin reagents. orgsyn.org |

Halogenation and Subsequent Transformations for Chlorine Introduction

The introduction of the chlorine atom at the 2-position of the pyridine ring is another key step. Direct chlorination of pyridine can be challenging due to the deactivation of the ring towards electrophilic attack. youtube.com High temperatures and radical initiators are often required, which can lead to a mixture of chlorinated products. youtube.comgoogle.com

A more controlled method for introducing the chlorine atom is through the transformation of a pre-existing functional group. For instance, 2-pyridone can be converted to 2-chloropyridine using a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orggoogle.com This approach offers better regioselectivity and is a common strategy in the synthesis of chloropyridines.

Another strategy involves the halogenation of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, allowing for more selective halogenation at the 2- and 4-positions. nih.gov Subsequent deoxygenation of the N-oxide would then yield the desired chloropyridine.

Recent research has also focused on developing novel phosphine-based reagents for the selective halogenation of pyridines. nih.gov These methods involve the formation of phosphonium (B103445) salts at the 4-position, which can then be displaced by a halide nucleophile. nih.gov This strategy allows for the late-stage halogenation of complex molecules. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount to achieving a high yield and purity of the final product. scielo.br This involves a systematic investigation of various parameters, including temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. scielo.br

For the Friedel-Crafts acylation step, optimization would focus on finding the right balance between catalyst activity and reaction selectivity. The goal is to drive the reaction to completion while minimizing the formation of unwanted isomers or byproducts.

In cross-coupling reactions, the choice of ligand for the metal catalyst can have a significant impact on the reaction outcome. Screening a variety of ligands is often necessary to identify the one that provides the best yield and selectivity. Additionally, the base used in the reaction and the solvent system can influence the efficiency of the catalytic cycle.

The use of experimental design techniques, such as factorial design, can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously. researchgate.net

Table 3: Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters to Optimize |

| Friedel-Crafts Acylation | Catalyst type and loading, temperature, reaction time, solvent. |

| Cross-Coupling Reaction | Catalyst/ligand system, base, solvent, temperature, reaction time. |

| Halogenation | Chlorinating agent, temperature, reaction time, work-up procedure. |

Advanced Synthetic Techniques and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and scalable processes. acs.org This includes the use of advanced catalytic methods and innovative technologies like flow chemistry.

Catalytic Methods in the Formation of this compound

Catalysis plays a central role in the synthesis of this compound. As discussed, both Lewis acid catalysts in Friedel-Crafts reactions and transition metal catalysts in cross-coupling reactions are crucial. The development of more active and selective catalysts is an ongoing area of research.

For instance, in Friedel-Crafts reactions, the use of solid acid catalysts or encapsulated catalysts could offer advantages in terms of catalyst recovery and reuse, contributing to a greener process. nih.gov In cross-coupling reactions, the design of new ligands can lead to catalysts that operate under milder conditions and with lower catalyst loadings, reducing both cost and environmental impact.

Furthermore, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, is a growing field in green chemistry. While not yet reported for this specific compound, enzymatic approaches could potentially be developed for certain steps in the synthesis, offering high selectivity and mild reaction conditions.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for large-scale production. acs.orgorganic-chemistry.orgresearchgate.netnih.govasymchem.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.orgnih.gov

This enhanced control can lead to improved reaction yields and selectivities, as well as safer operation, especially for highly exothermic or hazardous reactions. acs.orgasymchem.com Flow chemistry also facilitates scalability, as production can be increased by simply running the system for a longer period or by using a larger reactor. nih.gov

The synthesis of pyridine derivatives has been successfully demonstrated using flow chemistry. organic-chemistry.orgresearchgate.net For example, the N-oxidation of pyridines has been carried out in a continuous flow microreactor with high efficiency and catalyst stability. organic-chemistry.orgresearchgate.net This technology could be applied to the synthesis of this compound, potentially leading to a more efficient and scalable manufacturing process. The integration of in-line analytical techniques can further enhance process control and optimization. asymchem.com

Table 4: Advantages of Flow Chemistry in Chemical Synthesis

| Advantage | Description |

| Enhanced Safety | Better control over reaction exotherms and handling of hazardous reagents. acs.orgasymchem.com |

| Improved Yield & Selectivity | Precise control over reaction parameters leads to cleaner reactions. organic-chemistry.org |

| Scalability | Production can be easily scaled up by extending run time or using larger reactors. nih.gov |

| Process Automation | Integration of pumps, reactors, and analytical tools allows for automated operation. |

| Reduced Waste | More efficient reactions and in-process recycling can minimize waste generation. |

Reactivity Profiles and Mechanistic Studies of 5 4 Butylbenzoyl 2 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position of 5-(4-Butylbenzoyl)-2-chloropyridine

The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The chlorine atom at the 2-position of this compound is a suitable leaving group for such reactions. The rate and success of these substitutions are influenced by the nature of the nucleophile and the reaction conditions.

Reaction with Oxygen-Based Nucleophiles

The displacement of the 2-chloro substituent by oxygen-based nucleophiles, such as alkoxides and phenoxides, is a common transformation for 2-chloropyridines. For instance, the reaction of 2-chloropyridines with sodium ethoxide proceeds via a Meisenheimer-like intermediate. researchgate.net The presence of an electron-withdrawing group, such as the 4-butylbenzoyl group at the 5-position, is expected to enhance the rate of this substitution by stabilizing the negatively charged intermediate. researchgate.net Microwave irradiation has been shown to significantly accelerate SNAr reactions of halopyridines with oxygen nucleophiles, often leading to completion within minutes and high yields. sci-hub.se

Table 1: Representative SNAr Reactions of 2-Chloropyridines with Oxygen-Based Nucleophiles

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Sodium Ethoxide | 2-Ethoxypyridine derivative | Ethanol, 25°C | researchgate.net |

| Phenoxides | 2-Phenoxypyridine derivative | Microwave irradiation | sci-hub.se |

| Benzyl alcohol | 2-(Benzyloxy)pyridine derivative | DMSO, t-BuOK | rsc.org |

Reaction with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, including primary and secondary amines, readily participate in SNAr reactions with 2-chloropyridines to furnish 2-aminopyridine (B139424) derivatives. These reactions are of significant interest due to the prevalence of the 2-aminopyridine scaffold in pharmaceuticals. thieme-connect.com While electron-deficient 2-halopyridines undergo uncatalyzed substitution, unactivated substrates often require harsh conditions. thieme-connect.com However, the use of flow reactors at high temperatures can overcome this activation barrier, allowing for efficient, uncatalyzed amination. thieme-connect.com Palladium-catalyzed Buchwald-Hartwig amination also provides a versatile method for this transformation. researchgate.net The reactivity of 2-halopyridines in these reactions often follows the order F > Cl. researchgate.netnih.gov

Table 2: Examples of SNAr Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Piperidine | 2-Piperidinylpyridine | NMP, Flow reactor, up to 300°C | thieme-connect.com |

| Pyrrolidine | 2-Pyrrolidinylpyridine | KF/water | researchgate.net |

| Various amines | 2-Aminopyridine derivatives | Microwave irradiation | researchgate.net |

| 1-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)pyridine derivative | Acetonitrile (B52724) | researchgate.net |

Reaction with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are also effective in displacing the 2-chloro group of 2-chloropyridines. These reactions, often facilitated by a base, lead to the formation of 2-thiopyridine derivatives. Microwave-assisted synthesis has proven to be a rapid and efficient method for reacting halopyridines with sulfur nucleophiles. sci-hub.se In some cases, dehalogenation can be an undesired side reaction, as observed with certain thiol substitutions of porphyrins. nih.gov

Table 3: SNAr Reactions involving Sulfur-Based Nucleophiles

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Thiols/Thiophenols | 2-(Aryl/alkylthio)pyridine derivative | Microwave irradiation | sci-hub.se |

Kinetic and Thermodynamic Aspects of SNAr Reactions

The rate of SNAr reactions on 2-halopyridines is significantly influenced by the substituents on the pyridine ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negative charge in the Meisenheimer intermediate. researchgate.net For instance, a trifluoromethyl group enhances reactivity more than a halogen atom. researchgate.net Almost all 5-substituents increase the rate of nucleophilic substitution at the 2-position. researchgate.net The leaving group ability in SNAr reactions of pyridines often follows the trend F > Cl > Br > I, which is indicative of the rate-determining step being the initial nucleophilic attack. researchgate.net Computational models, such as those using DFT calculations to determine LUMO energies and electrostatic potentials, can provide accurate predictions of reaction rates and regioselectivity. chemrxiv.orgwuxibiology.com

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings of this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quimicaorganica.orgwikipedia.orguoanbar.edu.iq Any electrophilic attack that does occur is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to an unstable intermediate with a positive charge on the nitrogen atom. quora.comquora.comquora.com

Regioselectivity and Directing Effects

In this compound, the pyridine ring is substituted with a deactivating chloro group at the 2-position and an electron-withdrawing benzoyl group at the 5-position.

Pyridine Ring: The pyridine nitrogen itself is a strongly deactivating group for EAS. uoanbar.edu.iq The 2-chloro substituent is also deactivating due to its inductive effect, but it is considered an ortho-, para-director in benzene chemistry. quora.comlibretexts.org However, in the context of the highly deactivated pyridine ring, its directing effect is less pronounced. The 5-(4-butylbenzoyl) group is a meta-directing deactivator. organicchemistrytutor.comyoutube.com Given these factors, any potential electrophilic substitution on the pyridine ring of this compound would be extremely difficult and would likely be directed to the 3-position, which is meta to the benzoyl group and avoids placing a positive charge adjacent to the nitrogen.

Phenyl Ring: The phenyl ring of the 4-butylbenzoyl group is activated by the butyl group, which is an ortho-, para-director. libretexts.org The benzoyl group attached to the pyridine ring deactivates the phenyl ring towards further electrophilic attack. Therefore, any electrophilic substitution would preferentially occur on the phenyl ring, directed to the positions ortho to the butyl group (and meta to the carbonyl group).

Mechanistic Investigations

The reactivity of this compound is largely dictated by the interplay of its distinct functional groups. The 2-chloro substituent on the electron-deficient pyridine ring renders the carbon atom at this position susceptible to nucleophilic substitution and a prime site for palladium-catalyzed cross-coupling reactions. The presence of the benzoyl group, an electron-withdrawing group, at the 5-position further influences the electronic properties of the pyridine ring, potentially affecting the rates and regioselectivity of its reactions.

Mechanistic studies on related 2-chloropyridine (B119429) systems in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, generally proceed through a well-established catalytic cycle. nih.govumn.edu This cycle typically involves the oxidative addition of the chloropyridine to a low-valent palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The electron-withdrawing nature of the 5-benzoyl group is expected to facilitate the initial oxidative addition step, which is often rate-determining.

Organometallic Transformations Involving this compound

The chloro-substituent on the pyridine ring serves as a versatile handle for a variety of organometallic transformations, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The 2-chloro position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction enables the coupling of the pyridine core with aryl or vinyl boronic acids. For a substrate like this compound, typical conditions would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. The reaction is known for its high functional group tolerance.

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety at the 2-position of the pyridine ring by reacting with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed to circumvent the issue of alkyne homocoupling.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form new carbon-carbon bonds. This method is known for its high reactivity and chemoselectivity, even with less reactive chlorides. The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst would yield the corresponding 2-substituted pyridine.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on 2-Chloropyridine Systems

| Coupling Reaction | Reagent | Catalyst System | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-95 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 75-90 |

| Negishi | Organozinc reagent | Pd(dba)₂ / SPhos | - | THF | 85-98 |

Note: The data in this table is representative of reactions with similar 2-chloropyridine substrates and may not reflect the exact outcomes for this compound.

Grignard and Organolithium Reagent Interactions

The reaction of this compound with highly nucleophilic Grignard and organolithium reagents can proceed through multiple pathways. The primary sites of attack are the electrophilic carbon of the carbonyl group and the C-2 position of the pyridine ring.

Addition to the carbonyl group is a common reaction for both Grignard and organolithium reagents, which would lead to the formation of a tertiary alcohol after acidic workup. Alternatively, these organometallic reagents can act as nucleophiles in a substitution reaction at the 2-position of the pyridine ring, displacing the chloride. The regioselectivity of these reactions can often be controlled by the choice of reagent and reaction conditions. For instance, some Grignard reagents have been shown to selectively couple at the 2-position of chloropyridines in the presence of a catalyst.

Redox Chemistry of the Benzoyl Moiety and Pyridine Ring in this compound

The benzoyl and pyridine moieties of the title compound can undergo both reduction and oxidation reactions under appropriate conditions.

Reduction Pathways

The carbonyl group of the benzoyl moiety is susceptible to reduction to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and would selectively reduce the ketone without affecting the pyridine ring or the chloro-substituent. LiAlH₄, being a much stronger reducing agent, could potentially also reduce the pyridine ring, especially under more forcing conditions.

Table 2: Potential Reduction Products of this compound

| Reagent | Moiety Reduced | Primary Product |

| NaBH₄ | Carbonyl | (4-Butylphenyl)(6-chloro-3-pyridinyl)methanol |

| LiAlH₄ | Carbonyl & Pyridine Ring (possible) | (4-Butylphenyl)(6-chloro-3-pyridinyl)methanol and/or further reduced products |

Note: The reactivity with LiAlH₄ can be complex and may lead to a mixture of products depending on the reaction conditions.

Oxidation Pathways

The butyl group on the phenyl ring is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions, can oxidize the benzylic methylene (B1212753) group of the butyl chain to a carboxylic acid. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used for the oxidation of alcohols to aldehydes or ketones and would not be expected to oxidize the alkyl chain under standard conditions. The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature, but under harsh conditions, N-oxide formation is possible.

No Publicly Available Research Found on the Computational and Theoretical Reaction Mechanisms of this compound

Despite a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the reaction mechanisms of the chemical compound this compound were identified. As a result, the requested article on its reactivity profiles and mechanistic studies, with a focus on Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, cannot be generated at this time.

While research exists on the computational analysis of other pyridine derivatives, the strict requirement to focus solely on this compound prevents the extrapolation of findings from related but distinct chemical structures. The scientific accuracy and specificity demanded by the request cannot be met without direct research on the target compound.

Therefore, the sections and subsections outlined for the article, including DFT calculations for transition states and intermediates, and molecular dynamics simulations for reactivity prediction, remain unpopulated due to the absence of published data.

It is possible that research on this specific compound exists but is not publicly accessible, is part of proprietary industrial research, or has not yet been published. Further investigation in specialized chemical databases or future publications may provide the necessary information to address this topic comprehensively.

Table of Compounds Mentioned

Derivatization and Functionalization Strategies for 5 4 Butylbenzoyl 2 Chloropyridine

Design and Synthesis of Analogues and Derivatives of 5-(4-Butylbenzoyl)-2-chloropyridine

The synthesis of analogues and derivatives of this compound can be systematically approached by modifying its three primary components: the butyl chain, the phenyl ring, and the pyridine (B92270) ring, as well as the benzoyl linkage that connects the two aromatic moieties.

The n-butyl group attached to the phenyl ring presents opportunities for various chemical transformations, although direct functionalization of this unactivated alkyl chain can be challenging. Late-stage functionalization (LSF) techniques, which aim to modify complex molecules in the final steps of a synthetic sequence, offer potential avenues for derivatization. nih.govresearchgate.netscimatic.org

One potential strategy involves the selective C-H activation of the terminal methyl group of the butyl chain. While challenging, rhodium-catalyzed carbonylation of the terminal methyl group of n-pentane to n-hexanal has been reported, suggesting that similar transformations could be explored for the butyl chain of this compound under specific catalytic conditions. rsc.org Another approach could be the introduction of a functional group at the terminus of the butyl chain via radical bromination, followed by nucleophilic substitution. However, achieving high selectivity for the terminal position over the more reactive benzylic position can be difficult. nih.govlibretexts.org

A more controlled approach would involve building the desired functionalized alkyl chain prior to its attachment to the phenyl ring. For instance, instead of starting with butylbenzene (B1677000), one could employ a functionalized precursor that is then coupled to the phenyl ring.

Table 1: Potential Modifications of the Butyl Chain

| Modification Strategy | Potential Reagents and Conditions | Resulting Functionality |

| Terminal C-H Activation/Carbonylation | RhCl(CO)(PMe3)2, CO, photocatalysis | Aldehyde |

| Radical Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Bromoalkane |

| Pre-functionalized Building Blocks | Coupling of a functionalized alkyl halide with a phenyl precursor | Varied (e.g., alcohol, amine, ester) |

The phenyl ring of the 4-butylbenzoyl moiety is susceptible to electrophilic aromatic substitution reactions. The existing butyl and benzoyl groups influence the position of incoming electrophiles. The butyl group is an ortho-, para-directing activator, while the benzoyl group is a meta-directing deactivator. The interplay of these two groups will determine the regioselectivity of substitution reactions.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be performed on the phenyl ring. libretexts.orgorganicmystery.commsu.eduwikipedia.org For example, nitration using a mixture of nitric and sulfuric acid would likely introduce a nitro group at a position directed by the interplay of the existing substituents.

Friedel-Crafts acylation or alkylation could also be employed to introduce further substituents. organic-chemistry.orglibretexts.org For instance, the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride has been investigated, providing a precedent for similar reactions on the 4-butylbenzoyl system. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Another powerful strategy for functionalizing the phenyl ring is directed ortho-metalation (DoM). wikipedia.orgharvard.edubaranlab.orgorganic-chemistry.org If a suitable directing group is present or introduced onto the phenyl ring, it can direct lithiation to the adjacent ortho position, allowing for the introduction of a wide range of electrophiles with high regioselectivity. The benzoyl group itself can potentially act as a directing group under certain conditions.

Table 2: Potential Substitutions on the Phenyl Ring

| Reaction Type | Typical Reagents | Potential Position of Substitution |

| Nitration | HNO3, H2SO4 | Ortho/Meta to existing groups |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Ortho/Meta to existing groups |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ortho/Meta to existing groups |

| Directed Ortho-Metalation | n-BuLi, directing group | Ortho to directing group |

The chlorine atom at the 2-position of the pyridine ring is a versatile handle for a variety of chemical transformations, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols. This provides a straightforward method for introducing new functional groups at this position.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a boronic acid or ester. This is a highly effective method for introducing aryl or vinyl substituents at the 2-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a powerful and general method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide variety of primary and secondary amines to the 2-position of the pyridine ring.

These cross-coupling reactions are generally high-yielding and tolerate a wide range of functional groups, making them particularly useful for the synthesis of complex derivatives.

Table 3: Potential Alterations at the 2-Position of the Pyridine Ring

| Reaction Type | Catalyst/Reagents | Introduced Substituent |

| Nucleophilic Aromatic Substitution | Amine, alcohol, or thiol nucleophile | Amino, alkoxy, or thioether group |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | Aryl or vinyl group |

| Buchwald-Hartwig Amination | Pd catalyst, primary/secondary amine | Substituted amino group |

The ketone functionality of the benzoyl linkage is another key site for derivatization. The carbonyl group can undergo a variety of classical ketone reactions.

One of the most common transformations is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting chiral alcohol can then be further functionalized. Enzymatic reductions using ketoreductases have been shown to be highly effective for the enantioselective reduction of diaryl ketones, offering a route to optically pure alcohols. wur.nlresearchgate.net

The ketone can also be converted to other functional groups. For example, it can be transformed into an oxime by reaction with hydroxylamine, or into a hydrazone by reaction with hydrazine (B178648) derivatives. These can then undergo further reactions, such as the Beckmann rearrangement for oximes. It is also possible to convert the ketone to an alkene via the Wittig reaction.

Strategic Incorporation of this compound into Larger Molecular Architectures

The reactive handles on this compound make it a valuable building block for the construction of larger and more complex molecular architectures, including polymeric materials.

The incorporation of this compound into polymer chains can be achieved through several polymerization techniques, depending on the functionality introduced onto the monomer unit.

If a polymerizable group, such as a vinyl or styryl moiety, is introduced (for example, at the 2-position of the pyridine ring via a Suzuki coupling), the resulting monomer can undergo radical polymerization . The polymerization of vinylpyridines has been extensively studied, and techniques like nitroxide-mediated radical polymerization (NMP) can be employed to produce polymers with controlled molecular weights and low polydispersity. acs.orgresearchgate.netpolysciences.comrsc.orgmdpi.com

Alternatively, if the molecule is functionalized with two reactive groups, it can be used as a monomer in polycondensation reactions . For example, by introducing amino or hydroxyl groups at suitable positions (e.g., on the phenyl ring or at the 2-position of the pyridine ring), the molecule can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides or polyesters. The synthesis of polyesters derived from pyridine dicarboxylic acids has been explored, highlighting the potential for creating novel materials with unique properties. wur.nlwur.nltandfonline.commdpi.com The presence of the pyridine and ketone units in the polymer backbone can influence properties such as thermal stability and solubility. tandfonline.com

Table 4: Strategies for Polymer Integration

| Polymerization Type | Required Monomer Functionality | Resulting Polymer Type |

| Radical Polymerization | Vinyl or styryl group | Poly(vinylpyridine) derivative |

| Polycondensation | Two reactive groups (e.g., -OH, -NH2) | Polyester or polyamide |

Ligand Design for Coordination Chemistry

There is no specific information available in the scientific literature regarding the use of this compound or its derivatives in ligand design for coordination chemistry. The synthesis of bipyridine-type ligands, which are crucial in coordination chemistry, often involves the coupling of two pyridine units. In principle, derivatives of this compound could serve as precursors for such ligands. The bulky 4-butylbenzoyl group could influence the steric and electronic properties of the resulting ligand and its metal complexes, potentially leading to novel catalytic or material properties. However, without experimental data, any discussion on its application in ligand design remains conjectural.

Stereochemical Aspects of this compound Derivatization

There is no information available concerning the stereochemical aspects of the derivatization of this compound. The molecule itself is not chiral. Chiral derivatives could potentially be synthesized through the introduction of a chiral center or by creating a situation of atropisomerism, but no such studies have been reported.

Lack of Sufficient Data for Comprehensive Analysis of this compound

Despite a thorough search of scientific literature and patent databases, there is currently insufficient public information available to construct a detailed article on the chemical compound this compound according to the specified outline. The requested in-depth analysis of its applications in advanced chemical sciences, including its role as a precursor in complex organic synthesis, its potential in catalysis, and its applications in material science, could not be substantiated with specific research findings or detailed examples directly pertaining to this compound.

The absence of this specific information prevents the generation of a scientifically accurate and informative article that adheres strictly to the user's requested outline. Any attempt to create content for the specified sections would be speculative and would not meet the required standard of a professional and authoritative article based on diverse and verifiable sources.

Therefore, this report acknowledges the limitations in the available data for this compound, making it impossible to fulfill the user's request at this time. Further research and publication in the scientific community would be necessary to provide the level of detail required for the requested article.

Applications and Potential in Advanced Chemical Sciences

Potential for 5-(4-Butylbenzoyl)-2-chloropyridine in Material Science Research

Components for Optoelectronic Materials

The benzoylpyridine core is a known chromophore, and its derivatives are being explored for their utility in optoelectronic devices. The electronic properties of such molecules can be finely tuned by the introduction of various substituent groups.

Detailed Research Findings:

While specific research on the optoelectronic properties of this compound is not extensively documented in publicly available literature, the broader class of benzoylpyridines has been investigated as potential photosensitizers. acs.org The presence of both an electron-rich benzene (B151609) ring (further enhanced by the butyl group) and an electron-deficient pyridyl moiety connected by a carbonyl group can facilitate intramolecular charge transfer (ICT) upon photoexcitation. This characteristic is crucial for applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): The manipulation of the electronic structure through substituents can alter the emission wavelength. For instance, polymers containing pyridine (B92270) moieties, such as poly(p-pyridine), have been utilized in the fabrication of blue electroluminescent devices. mit.edu The specific substitution pattern in this compound could potentially lead to materials with tailored emission spectra.

Photocatalysis: Benzophenone, a related compound, is a well-known photocatalyst where the triplet excited state plays a key role. acs.org The chlorine and butyl substituents on the pyridine and benzoyl rings, respectively, in this compound could modulate the energy levels of the singlet and triplet excited states, potentially influencing its photocatalytic activity.

The study of related compounds using techniques like transient absorption spectroscopy can provide insights into the excited-state dynamics, which are fundamental to understanding and optimizing their performance in optoelectronic applications. edinst.comyoutube.com

Table 1: Potential Optoelectronic Applications of Substituted Benzoylpyridines

| Application Area | Key Molecular Property | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Tunable Emission Wavelength | Emitter or host material with tailored blue-shifted emission. |

| Photocatalysis | Efficient Intersystem Crossing | Photosensitizer with modified excited-state lifetimes and reactivity. |

| Organic Photovoltaics (OPVs) | Broad Absorption Spectrum | Donor or acceptor material in the active layer. |

This table is based on the general properties of benzoylpyridine derivatives and represents a forward-looking perspective on the potential of this compound.

Incorporation into Functional Polymers

The presence of a reactive chlorine atom on the pyridine ring of this compound offers a potential site for polymerization or for grafting onto other polymer backbones. This could lead to the development of functional polymers with novel properties.

Detailed Research Findings:

Research on polymers containing pyridine units has shown that these materials can exhibit interesting properties, such as in the formation of semiconductive polymer films when infiltrated with metal salts. google.com The benzoylpyridine moiety, if incorporated into a polymer, could introduce photophysical properties, leading to materials for applications such as:

Sensors: The interaction of the lone pair of electrons on the pyridine nitrogen with analytes could alter the photophysical properties of the polymer, forming the basis for a chemical sensor.

Photoresponsive Materials: The photoactive nature of the benzoylpyridine core could be used to create polymers that change their properties upon exposure to light.

Theoretical Frameworks for Predicting Novel Applications of this compound

Computational chemistry provides powerful tools to predict the properties and potential applications of novel molecules like this compound, guiding experimental efforts.

Theoretical Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the electronic and optical properties, such as the absorption and emission spectra. The HOMO-LUMO gap can provide an estimate of the molecule's reactivity and the energy of its lowest electronic transition.

Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT): This method can be used to simulate the electronic absorption spectra (UV-Vis) and to study the nature of electronic transitions (e.g., n→π, π→π, ICT). frontiersin.org This is particularly relevant for assessing its potential in optoelectronic applications.

Table 2: Theoretical Parameters and Their Significance for Predicting Applications

| Theoretical Parameter | Computational Method | Predicted Property | Relevance to Application |

| HOMO/LUMO Energies | DFT | Ionization Potential, Electron Affinity | Optoelectronics (charge injection/transport) |

| HOMO-LUMO Gap | DFT | Electronic Excitation Energy | Optoelectronics (color of emitted light) |

| Molecular Electrostatic Potential | DFT | Reactive Sites | Polymerization, Intermolecular Interactions |

| Vertical Excitation Energies | TD-DFT | UV-Vis Absorption Spectrum | Optoelectronics, Photocatalysis |

| Oscillator Strengths | TD-DFT | Intensity of Absorption Bands | Optoelectronics, Photocatalysis |

This table illustrates how theoretical calculations can guide the experimental investigation of this compound for advanced applications.

By leveraging these theoretical frameworks, researchers can gain significant insights into the potential of this compound and rationally design new materials with enhanced functionalities for a variety of advanced chemical science applications.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 5 4 Butylbenzoyl 2 Chloropyridine Methodology Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For 5-(4-Butylbenzoyl)-2-chloropyridine, ¹H NMR spectroscopy would be expected to reveal the number of chemically distinct protons, their local electronic environment, and their connectivity through spin-spin coupling. The spectrum would likely show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as signals for the aliphatic protons of the butyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, including the carbonyl carbon of the benzoyl group, the carbons of the two aromatic rings, and the four carbons of the butyl chain.

To further resolve complex structural details and definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would establish proton-proton coupling relationships within the butyl group and the aromatic rings, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) Techniques (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the confident determination of the molecular formula, C₁₆H₁₆ClNO, by distinguishing it from other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for analyzing complex mixtures and confirming the identity of the target compound. The mass spectrum obtained would show the molecular ion peak and a series of fragment ions, which can be rationalized based on the structure of the molecule, such as the cleavage of the butyl group or the separation of the two aromatic rings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1660-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone. Absorptions in the 1450-1600 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic rings. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the C-Cl bond would likely give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π-π* and n-π* transitions associated with the conjugated aromatic system and the carbonyl group. The exact position and intensity of these absorptions are dependent on the solvent used and can provide insights into the extent of conjugation within the molecule.

Chromatographic Methods for Purity Analysis (HPLC, GC)

To ensure the purity of a synthesized compound, chromatographic techniques are paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for this purpose.

For a compound like this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Gas chromatography, given the likely volatility of the compound, would also be a suitable method for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (as in GC-MS).

Computational and Theoretical Investigations of 5 4 Butylbenzoyl 2 Chloropyridine

Electronic Structure and Molecular Orbital Analysis of 5-(4-Butylbenzoyl)-2-chloropyridine

The electronic properties of a molecule are fundamental to its reactivity and behavior. Through quantum mechanical calculations, typically using Density Functional Theory (DFT), a comprehensive picture of the electronic landscape of this compound can be obtained.

HOMO-LUMO Gaps and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-butylbenzoyl moiety, which can act as an electron-donating group. Conversely, the LUMO is likely to be distributed over the electron-deficient 2-chloropyridine (B119429) ring, particularly the carbon-chlorine bond and the pyridine (B92270) nitrogen. The interaction between a nucleophile and the molecule would involve the LUMO, while an electrophile would interact with the HOMO. youtube.com

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound governs its electrostatic interactions. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. youtube.com Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com

In the case of this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, as these are highly electronegative atoms. researchgate.netresearchgate.net The chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the butyl group and the aromatic rings would display positive potential. Understanding this charge distribution is crucial for predicting how the molecule will interact with other molecules and its environment. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.govnih.govresearchgate.net The most stable conformation, or the global minimum on the potential energy surface, corresponds to the most populated structure at thermal equilibrium.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (if applicable for predicting reactivity trends)

By systematically modifying the structure of the parent molecule (e.g., by changing the substituent on the pyridine ring or altering the length of the alkyl chain) and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a QSAR model could be developed. Such a model could predict, for instance, how these structural changes would affect the molecule's reactivity in a particular reaction. The electrostatic and hydrophobic fields are often found to be significant factors in such models. rhhz.net

Virtual Screening and Docking Studies for Potential Interaction Sites (purely theoretical, without biological claims)

Virtual screening and molecular docking are powerful computational tools used to explore the potential interactions of a small molecule with a macromolecular target. nih.govnih.govekb.egfip.orgnih.govresearchgate.net In a purely theoretical context, these methods can be used to identify hypothetical binding sites and interaction modes for this compound with various protein structures.

Future Directions and Emerging Research Avenues for 5 4 Butylbenzoyl 2 Chloropyridine

Exploration of Novel Synthetic Pathways

The classical approaches to synthesizing benzoylpyridines often involve multi-step procedures that can be time-consuming and may generate significant waste. Future research is poised to pivot towards more elegant and efficient synthetic strategies. The development of novel pathways for 5-(4-Butylbenzoyl)-2-chloropyridine is anticipated to focus on methods that enhance yield, reduce reaction times, and offer greater control over the molecular architecture.

One promising direction is the advancement of one-pot multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly atom-economical and efficient route to substituted pyridines. nih.govacs.orgacs.orgresearchgate.net For the synthesis of this compound, a hypothetical MCR could involve the condensation of a suitable enone, a derivative of 4-butylbenzaldehyde, and a nitrogen source in the presence of a chlorinating agent.

Another area of intense research is the application of transition-metal-catalyzed cross-coupling reactions . These powerful tools allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. Future synthetic routes could employ catalysts based on palladium, copper, or nickel to couple a 2-chloropyridine (B119429) core with a 4-butylbenzoyl moiety or its precursors. This approach would offer modularity, allowing for the facile synthesis of a library of analogs with diverse substitution patterns.

Furthermore, the exploration of C-H activation strategies presents a frontier in synthetic chemistry. Direct functionalization of the pyridine (B92270) ring at the C5 position with a 4-butylbenzoyl group would represent a significant step forward in synthetic efficiency, eliminating the need for pre-functionalized starting materials.

A comparative overview of traditional versus potential novel synthetic pathways is presented in Table 1.

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Traditional Friedel-Crafts Acylation | Potential One-Pot Multicomponent Reaction | Potential Transition-Metal Catalysis |

| Number of Steps | Multiple | Single | Multiple, but convergent |

| Atom Economy | Moderate | High | Moderate to High |

| Reaction Conditions | Often harsh (strong Lewis acids) | Generally milder | Varies, often mild |

| Waste Generation | Significant | Minimal | Moderate |

| Potential for Diversification | Limited | High | High |

Development of Green and Sustainable Chemistry Approaches

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to minimize environmental impact. nih.govacs.orgacs.orgresearchgate.net The future production of this compound will likely be shaped by these principles.

A key focus will be the use of alternative energy sources to drive reactions. Microwave-assisted synthesis , for instance, has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyridines. nih.govacs.org Applying this technology to the synthesis of this compound could lead to more energy-efficient processes.

The selection of environmentally benign solvents is another cornerstone of green chemistry. Research into replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids for the synthesis of this compound is a critical future direction.

Furthermore, the development of recyclable catalysts is paramount. Heterogenizing homogeneous catalysts by immobilizing them on solid supports can simplify product purification and allow for the reuse of the catalyst, reducing both cost and environmental burden.

Integration into Interdisciplinary Research Areas

The unique structural features of this compound, combining a reactive chloropyridine unit with a lipophilic butylbenzoyl group, make it a compelling candidate for exploration in various interdisciplinary fields.

In medicinal chemistry , pyridine and its derivatives are well-established pharmacophores found in numerous drugs. The 2-chloropyridine moiety can serve as a versatile handle for introducing further functional groups through nucleophilic substitution, allowing for the synthesis of a diverse library of compounds for biological screening. The benzoylpyridine core itself is present in molecules with a range of biological activities. mdpi.com Future research could investigate the potential of this compound derivatives as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. mdpi.com

In materials science , functionalized pyridines are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The conjugated system of this compound and the potential for its modification could lead to the development of novel materials with tailored electronic and photophysical properties.

The potential interdisciplinary applications are summarized in Table 2.

Table 2: Potential Interdisciplinary Research Applications for this compound Derivatives

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Antiviral, Anticancer, Anti-inflammatory agents | Pyridine scaffold is a common pharmacophore. The 2-chloro substituent allows for further derivatization. |

| Agrochemicals | Herbicides, Insecticides, Fungicides | Chloropyridine derivatives are known to possess pesticidal activity. |

| Materials Science | Organic electronics, Photovoltaics, Sensors | The conjugated aromatic system can be tuned for specific electronic and optical properties. |

| Catalysis | Ligands for metal catalysts | The pyridine nitrogen can coordinate to metal centers, influencing catalytic activity and selectivity. |

Challenges and Opportunities in the Comprehensive Study of this compound

Despite the promising future directions, the comprehensive study of this compound is not without its challenges.

A primary challenge lies in the development of highly selective and efficient synthetic methods. Achieving regioselective functionalization of the pyridine ring can be complex, and the synthesis of sterically hindered benzoylpyridines may require specialized catalytic systems. Overcoming these synthetic hurdles will be crucial for unlocking the full potential of this compound.

Another challenge is the limited availability of detailed structure-activity relationship (SAR) data. Extensive biological screening and materials characterization will be necessary to identify promising applications and to guide the rational design of second-generation analogs.

However, these challenges are intrinsically linked to significant opportunities . The pursuit of novel synthetic routes will undoubtedly lead to the discovery of new chemical transformations and catalytic systems with broader applicability. The exploration of its properties in interdisciplinary fields could result in the identification of lead compounds for drug discovery or novel materials with superior performance.

The opportunity also exists to develop a deeper understanding of the fundamental chemical and physical properties of functionalized benzoylpyridines. This knowledge will be invaluable for the future design of molecules with specific, predictable functions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Butylbenzoyl)-2-chloropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-butylbenzoyl group to the 2-chloropyridine scaffold. Optimization includes controlling reaction temperature (e.g., 80–110°C for acylations) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural confirmation. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Cross-validation using NIST reference data ensures accuracy in spectral assignments .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via HPLC to detect byproducts like hydrolyzed benzoyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) simulations with explicit solvent models (e.g., PCM for chloroform) to refine predictions. Validate experimental NMR chemical shifts against NIST’s benchmark datasets .

Q. What strategies mitigate side reactions during functionalization of the 2-chloropyridine moiety?

- Methodological Answer : To avoid undesired substitutions, employ protecting groups for the benzoyl moiety (e.g., tert-butyldimethylsilyl ethers) during nucleophilic aromatic substitution. Monitor reaction progress using in-situ IR spectroscopy to detect intermediates and optimize stoichiometry .

Q. How can researchers validate the regioselectivity of electrophilic attacks on the pyridine ring?

- Methodological Answer : Use isotopic labeling (e.g., deuterium at specific positions) followed by ²H NMR to track regiochemical outcomes. Alternatively, X-ray crystallography of intermediates (e.g., metal-complexed derivatives) provides unambiguous structural confirmation .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs. Ensure reproducibility by repeating experiments in triplicate and reporting confidence intervals .

Data Contradiction & Validation

Q. How should researchers address inconsistent biological activity data across different assay platforms?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., cell-based vs. enzymatic). Control for variables like solvent (DMSO concentration ≤0.1%) and cell passage number. Perform potency normalization against reference compounds (e.g., staurosporine for kinase inhibition) .

Q. What protocols ensure reproducibility in scaling up synthetic routes from milligram to gram scales?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。